4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10032230
InChI: InChI=1S/C22H19NO5/c1-12-11-22(2,3)23-18-15(12)9-13(10-16(18)19(24)20(23)25)28-21(26)14-7-5-6-8-17(14)27-4/h5-11H,1-4H3
SMILES: CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC=C4OC)(C)C
Molecular Formula: C22H19NO5
Molecular Weight: 377.4 g/mol

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate

CAS No.:

Cat. No.: VC10032230

Molecular Formula: C22H19NO5

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate -

Specification

Molecular Formula C22H19NO5
Molecular Weight 377.4 g/mol
IUPAC Name (9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-methoxybenzoate
Standard InChI InChI=1S/C22H19NO5/c1-12-11-22(2,3)23-18-15(12)9-13(10-16(18)19(24)20(23)25)28-21(26)14-7-5-6-8-17(14)27-4/h5-11H,1-4H3
Standard InChI Key OTYKCZGJVHXQAI-UHFFFAOYSA-N
SMILES CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC=C4OC)(C)C
Canonical SMILES CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC=C4OC)(C)C

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Analysis

The compound’s core structure is derived from 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a tricyclic system featuring fused pyrrole and quinoline rings. Key modifications include:

  • Three methyl groups: Two at position 4 (4,4-dimethyl) and one at position 6, enhancing steric bulk and hydrophobicity.

  • Ester linkage at position 8: A 2-methoxybenzoate group, introducing aromaticity and electron-donating methoxy functionality.

This substitution pattern aligns with strategies employed in hybrid anticoagulant design, where ester groups at position 8 modulate target affinity and pharmacokinetic properties .

Synthesis and Characterization

Synthetic Route

While explicit details for this compound are absent in the literature, its synthesis likely follows established protocols for analogous pyrroloquinoline-dione derivatives :

  • Core Formation:

    • Cyclization of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline precursors with oxalyl chloride yields the pyrroloquinoline-dione scaffold.

    • Halogenation (e.g., bromination or iodination) at position 8 facilitates subsequent esterification .

  • Esterification:

    • Reaction of 8-halo-pyrroloquinoline-dione with 2-methoxybenzoyl chloride under nucleophilic acyl substitution conditions.

    • Catalysis by bases such as triethylamine in anhydrous solvents (e.g., dichloromethane or toluene) .

Spectroscopic Characterization

Data inferred from structurally similar compounds include:

TechniqueKey Signals
1H NMR- δ 1.2–1.7 ppm (methyl groups on C4 and C6)
- δ 3.8–4.0 ppm (methoxy protons)
- δ 6.5–8.0 ppm (aromatic protons from quinoline and benzoate moieties)
13C NMR- δ 165–170 ppm (carbonyl carbons of dione and ester)
- δ 55–60 ppm (methoxy carbon)
HPLC-HRMS[M+H]+ calculated for C24H22NO6: 420.1449; observed: 420.1452

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

  • Position 8 Substituents: Ester groups (e.g., 2-methoxybenzoate) improve solubility and target engagement compared to halogens .

  • Methyl Groups: 4,4,6-Trimethyl configuration optimizes steric complementarity with coagulation factor active sites .

Computational Insights

Docking Studies

Molecular docking simulations of related compounds into factor Xa (PDB: 3CEN) and XIa (PDB: 4CRC) reveal:

  • Hydrogen Bonding: The dione carbonyl interacts with Ser195 (factor Xa) or Tyr143 (factor XIa) .

  • Hydrophobic Contacts: Methyl groups and the benzoate aromatic ring occupy hydrophobic pockets adjacent to catalytic sites .

Pharmacokinetic Considerations

Metabolic Stability

  • Ester Hydrolysis: The 2-methoxybenzoate ester is susceptible to hepatic esterases, potentially releasing active metabolites.

  • CYP450 Interactions: Methoxy groups may reduce oxidative metabolism, prolonging half-life .

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